3-(2-chlorophenyl)-5-methyl-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)isoxazole-4-carboxamide - 1206991-94-7

3-(2-chlorophenyl)-5-methyl-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)isoxazole-4-carboxamide

Catalog Number: EVT-3029596
CAS Number: 1206991-94-7
Molecular Formula: C26H27ClN4O2
Molecular Weight: 462.98
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Formation of the benzimidazole core: This could be achieved by reacting a suitably substituted o-phenylenediamine with a carboxylic acid derivative. [, ]
  • Synthesis of the isoxazole ring: This could involve a reaction between a 2-chlorophenyl-containing β-diketone or β-ketoester with hydroxylamine. []
Mechanism of Action
  • Kinase inhibition: The benzimidazole moiety is present in various kinase inhibitors []. Conformational restriction is a strategy for improving selectivity and potency in kinase inhibitors, and the cyclohexane linker in this compound could contribute to such an effect.
Applications
  • Development of new pharmaceuticals: Based on the presence of pharmacophores found in other drugs, it could be further developed into a drug candidate for various diseases, especially those where benzimidazoles and isoxazoles have shown promise. [, ]

5-Methyl-N-(2-(3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole-5-yl)isoxazole-4-carboxamide (5a)

  • Compound Description: 5-methyl-N-(2-(3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole-5-yl)isoxazole-4-carboxamide, denoted as 5a, exhibits potent inhibitory activity against FLT3 (Fms-like tyrosine kinase 3) with an IC50 of 495 nM []. It also demonstrates excellent selectivity profiles against other kinases.
  • Relevance: 5a shares a core structure of 5-methylisoxazole-4-carboxamide with 3-(2-chlorophenyl)-5-methyl-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)isoxazole-4-carboxamide, both featuring this moiety linked to a substituted benzimidazole ring. This structural similarity highlights their relationship as analogs within a series exploring FLT3 inhibition. The key difference lies in the substituents on the benzimidazole and the presence of a cyclohexyl linker in the latter compound.

(Pyridine-2-carboxamide-κ2N,O)-[tris((1H-benzo[d]imidazol-2-yl)methyl)amine-κ4N,N′,N′′,N′′′]nickel(II) diperchlorate — methanol (1/3)

  • Compound Description: This complex compound incorporates a nickel(II) ion coordinated to a pyridine-2-carboxamide ligand and a tris((1H-benzo[d]imidazol-2-yl)methyl)amine ligand []. Its crystal structure has been determined, revealing details about its coordination geometry and intermolecular interactions.
  • Relevance: The presence of the benzimidazole moiety in this complex, although in a different arrangement compared to 3-(2-chlorophenyl)-5-methyl-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)isoxazole-4-carboxamide, signifies a shared structural element. Both compounds belong to a broader chemical space involving benzimidazole derivatives, highlighting a commonality despite their distinct roles and properties.

5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-1-piperidinyl-1H-pyrazole-3-carboxamide (SR141716A) / Rimonabant

  • Compound Description: This compound, known as SR141716A or Rimonabant, acts as a selective antagonist for the CB1 (cannabinoid receptor 1) [, , , , , , , , , , , , , ]. It has been extensively studied for its potential in treating various conditions, including obesity, addiction, and memory disorders.
  • Relevance: While not directly sharing structural elements with 3-(2-chlorophenyl)-5-methyl-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)isoxazole-4-carboxamide, SR141716A exemplifies a molecule targeting a specific receptor, CB1, which is also a target for other compounds mentioned in the provided papers (e.g., THC, CP55,940, WIN55,212-2). This highlights the interconnectedness of research in receptor-mediated pathways and the potential for diverse chemical structures to modulate the same receptor.

5-(4-Chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]-N-[(1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]hept-2-yl]-1H-pyrazole-3-carboxamide (SR144528)

  • Compound Description: SR144528 is a selective antagonist for the CB2 (cannabinoid receptor 2) [, , , , , , , , ]. It has been investigated for its potential therapeutic role in pain management and inflammation.
  • Relevance: Similar to SR141716A, SR144528 also demonstrates the concept of selective receptor targeting, albeit for a different receptor within the cannabinoid system, CB2. Despite lacking direct structural similarities with 3-(2-chlorophenyl)-5-methyl-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)isoxazole-4-carboxamide, it exemplifies the broader research landscape in targeting specific receptors with diverse chemical structures.

Properties

CAS Number

1206991-94-7

Product Name

3-(2-chlorophenyl)-5-methyl-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)isoxazole-4-carboxamide

IUPAC Name

3-(2-chlorophenyl)-5-methyl-N-[[4-(1-methylbenzimidazol-2-yl)cyclohexyl]methyl]-1,2-oxazole-4-carboxamide

Molecular Formula

C26H27ClN4O2

Molecular Weight

462.98

InChI

InChI=1S/C26H27ClN4O2/c1-16-23(24(30-33-16)19-7-3-4-8-20(19)27)26(32)28-15-17-11-13-18(14-12-17)25-29-21-9-5-6-10-22(21)31(25)2/h3-10,17-18H,11-15H2,1-2H3,(H,28,32)

InChI Key

WIPKNDZXLRPBPC-UHFFFAOYSA-N

SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC3CCC(CC3)C4=NC5=CC=CC=C5N4C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.